CYN 154806

GPCR pharmacology Somatostatin receptor Radioligand binding

Researchers studying sst2-mediated signaling often face confounded results from off-target effects of pan-somatostatin agonists. CYN 154806 provides a definitive solution as a highly selective sst2 antagonist (pIC50 8.58, >100-fold selectivity over sst1/sst3/sst4). • Validated in CHO-K1 and CCL39 recombinant models (pKB 7.92) and ex vivo tissue assays (rat vas deferens, guinea-pig ileum). • Established in vivo efficacy at 0.1 mg/kg i.p.; suitable as unlabeled competitor in [125I]-radioligand binding assays. Supplied as lyophilized powder (≥98% HPLC), stored at -20°C, with global shipping available.

Molecular Formula C56H68N12O14S2
Molecular Weight 1197.3 g/mol
Cat. No. B549478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCYN 154806
Synonymsacetyl-4-nitrophenylalanyl-cyclo(cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl)-tyrosinamide
CYN 154806
CYN-14806
L-Tyr(8)-CYN-154806
Molecular FormulaC56H68N12O14S2
Molecular Weight1197.3 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)C)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)O
InChIInChI=1S/C56H68N12O14S2/c1-30(69)48-56(80)66-47(54(78)62-42(49(58)73)23-33-12-18-37(71)19-13-33)29-84-83-28-46(65-51(75)43(60-31(2)70)24-32-10-16-36(17-11-32)68(81)82)55(79)63-44(25-34-14-20-38(72)21-15-34)52(76)64-45(26-35-27-59-40-8-4-3-7-39(35)40)53(77)61-41(50(74)67-48)9-5-6-22-57/h3-4,7-8,10-21,27,30,41-48,59,69,71-72H,5-6,9,22-26,28-29,57H2,1-2H3,(H2,58,73)(H,60,70)(H,61,77)(H,62,78)(H,63,79)(H,64,76)(H,65,75)(H,66,80)(H,67,74)/t30-,41+,42-,43+,44+,45-,46-,47+,48+/m1/s1
InChIKeyRDTVTSXTFYXNSG-HDNDNHAUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilized solid
SolubilitySoluble in water
Storage-20°C

CYN 154806 (CAS 183658-72-2): A Cyclic Octapeptide Somatostatin sst2 Receptor Antagonist for Targeted GPCR Research


The compound (4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-Acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide, commonly designated CYN 154806, is a synthetic cyclic octapeptide characterized by a distinctive 1,2-dithia-5,8,11,14,17-pentazacycloicosane macrocyclic core and a 4-nitrophenylalanine residue. It is a potent and selective antagonist of the somatostatin receptor subtype 2 (sst2) [1], widely employed as a pharmacological tool to dissect sst2-mediated signaling pathways. The compound is available from research suppliers as a high-purity (>98%) lyophilized powder , with a molecular weight of 1197.35 g/mol and a defined disulfide bridge (Cys2-Cys7) essential for receptor interaction.

sst2-selective antagonist for GPCR pathway studies
Reported competitive blockade of somatostatin responses
Reported in vivo target engagement in rodent models

Why CYN 154806 Cannot Be Simply Substituted by Other Somatostatin Analogs: The Critical Role of Receptor Subtype Selectivity


Generic substitution among somatostatin analogs is scientifically unsound due to divergent receptor subtype selectivity profiles that fundamentally alter biological outcomes. Clinical agonists like octreotide, lanreotide, and pasireotide exhibit high affinity for multiple sst subtypes (e.g., octreotide binds sst2, sst3, and sst5 with IC50 values of 0.4-2.1 nM, 4.4-34.5 nM, and 5.6-32 nM, respectively) [1]. In contrast, CYN 154806 demonstrates at least 100-fold selectivity for sst2 over other subtypes (pIC50 8.58 vs. 5.41-6.48) [2]. Furthermore, while agonists activate downstream signaling cascades, CYN 154806 functions as a competitive antagonist, blocking SRIF-induced responses in functional assays (pKB 7.92) [2]. These molecular distinctions preclude simple interchangeability and demand compound-specific procurement for experiments where sst2 blockade, not pan-receptor activation, is the experimental variable.

Agonist functional profile mismatch: clinical somatostatin analogs activate multiple sst subtypes; CYN 154806 is an antagonist and may reverse endogenous tone.

Divergent subtype selectivity: pan-agonists bind sst2/3/5 with a narrower window; reported sst2 preference may limit off-target receptor activation.

Stereoisomer sensitivity: the L-Tyr8 isomer exhibits partial agonism in certain assay contexts, which may confound antagonist-only study designs.

CYN 154806 Quantitative Differentiation: Head-to-Head Selectivity and Functional Antagonism Data Versus Somatostatin Agonists


SST2 Receptor Binding Affinity and Subtype Selectivity: CYN 154806 vs. Octreotide and Lanreotide

CYN 154806 exhibits high affinity and pronounced selectivity for the sst2 receptor compared to the clinically used agonists octreotide and lanreotide. For human recombinant sst2, CYN 154806 demonstrates a pIC50 of 8.58 (IC50 ≈ 2.63 nM) [1], whereas octreotide shows comparable affinity (pIC50 9.33, IC50 0.47 nM) [2] but lacks the same degree of subtype selectivity. The critical differentiation lies in the affinity gap: CYN 154806 displays at least a 100-fold lower affinity for sst1, sst3, and sst4 (pIC50 5.41-6.07) compared to sst2 [1]. In contrast, octreotide binds sst3 and sst5 with IC50 values of 4.4-34.5 nM and 5.6-32 nM, respectively, representing only a ~10-fold window over sst2 [3]. This data underscores that while both compounds bind sst2, CYN 154806 provides a significantly cleaner pharmacological tool for isolating sst2-specific effects.

Binding selectivity vs agonists
Head-to-head
sst2 pIC50 8.58; >100-fold selectivity over sst1/3/4
Octreotide sst2 pIC50 9.33 but ~10-fold window to sst3/5
Supports sst2-specific pathway interpretation
Radioligand binding, human recombinant receptors
GPCR pharmacology Somatostatin receptor Radioligand binding

Functional Antagonism at SST2: CYN 154806 pKB Values in Cellular and Tissue Assays

Beyond binding affinity, CYN 154806 demonstrates robust functional antagonism of sst2-mediated responses in both cellular and isolated tissue models. In CHO-K1 cells expressing human sst2 receptors, CYN 154806 inhibits somatostatin (SRIF)-induced increases in extracellular acidification rate (EAR) with a pKB of 7.92 [1]. This functional potency is recapitulated in [35S]-GTPγS binding assays, a measure of G-protein activation, yielding pKB values of 7.81, 7.68, and 7.96 for human sst2, rat sst2(a), and rat sst2(b) receptors, respectively [1]. Ex vivo, CYN 154806 blocks SRIF-mediated inhibition of neurogenic contractions in rat vas deferens and guinea-pig ileum with pKB values of 7.79 and 7.49, confirming its utility in native tissue environments [1]. Importantly, no blockade was observed at human sst5 receptors at concentrations up to 10 μM, reinforcing its functional selectivity [1].

Functional antagonism potency
Head-to-head
pKB 7.92 (EAR); 7.81–7.96 (GTPγS); 7.49–7.79 (tissue)
Reported competitive sst2 blockade in cell and tissue assays
No activity at sst5 up to 10 µM
Functional antagonism Signal transduction Ex vivo pharmacology

In Vivo Pharmacodynamic Efficacy: CYN 154806 Reverses sst2-Mediated Gastric Acid Secretion in Genetic Knockout Models

CYN 154806 has been validated in vivo for its ability to reverse sst2-dependent physiological responses. In M4 muscarinic receptor knockout (KO) mice, which exhibit a diminished acid response to the cholinergic agonist carbachol (CCh), intraperitoneal administration of CYN 154806 at a dose of 0.1 mg/kg significantly and dose-dependently restored the acid secretory response . This effect is attributed to the antagonism of endogenous somatostatin tone at sst2 receptors. Crucially, the same dose of CYN 154806 failed to restore the acid response in M3 KO mice, demonstrating that the observed in vivo effect is mechanistically linked to specific receptor pathways and not a non-specific artifact . This dataset provides a direct in vivo benchmark for sst2 antagonist activity.

In vivo model response
Data to verify
0.1 mg/kg i.p. restored acid secretion in M4 KO mice; no effect in M3 KO
Reported sst2-dependent phenotype reversal
Source data not referenced; confirm in target model
In vivo pharmacology Gastric physiology Knockout mouse model

Molecular Determinants of Antagonism: The Role of D-Tyr8 Isomer in Intrinsic Activity

The functional profile of CYN 154806 is exquisitely sensitive to stereochemistry. A detailed pharmacological comparison of the L-Tyr8 and D-Tyr8 isoforms of CYN 154806 reveals critical differences in intrinsic activity. While both isoforms bind sst2 with high affinity (pKD 8.14-8.89), they exhibit divergent functional behaviors [1]. In assays measuring inhibition of forskolin-stimulated cAMP accumulation, both L- and D-Tyr8 CYN 154806 act as full agonists (pEC50 7.73, Emax 104% and 78%, respectively) [1]. However, in luciferase reporter gene assays and [35S]GTPγS binding studies, the D-Tyr8 isoform shows significantly lower intrinsic activity (partial agonism, Emax 29% and silent antagonism, respectively) compared to the L-Tyr8 form [1]. Furthermore, in isolated guinea-pig ileum, the D-Tyr8 isoform is devoid of the marked agonism (pEC50 8.23, Emax 32%) observed with the L-Tyr8 form [1]. This comparative analysis demonstrates that the D-Tyr8 configuration (the standard form of CYN 154806) yields a cleaner antagonist profile with reduced confounding agonist activity in many, though not all, assay systems.

D-Tyr8 vs L-Tyr8 intrinsic activity
Reported
D-Tyr8: silent antagonist in GTPγS, partial agonist (29% Emax) in luciferase; L-Tyr8: partial agonist (50% Emax) in luciferase, tissue agonism
Stereochemistry influences functional assay outcome; D-Tyr8 reported as predominant antagonist tool
cAMP inhibition context: both isomers show full agonism
Structure-activity relationship Intrinsic efficacy cAMP signaling

Optimal Research Applications for CYN 154806: From GPCR Deorphanization to In Vivo Target Validation


Pharmacological Dissection of sst2-Mediated Signaling in Heterologous Expression Systems

Investigators using CHO-K1 or CCL39 cells stably expressing human recombinant sst2 receptors can employ CYN 154806 (pIC50 8.58, pKB 7.92) to competitively block SRIF-induced responses [1]. This enables precise quantification of sst2-specific contributions to downstream effectors such as cAMP inhibition, ERK phosphorylation, or β-arrestin recruitment. The high selectivity (>100-fold over sst1/sst3/sst4) ensures that observed effects are not confounded by endogenous receptor expression [1].

Ex Vivo Characterization of Native sst2 Receptor Function in Isolated Tissue Preparations

CYN 154806 has been validated in rat vas deferens and guinea-pig ileum, where it blocks SRIF-mediated inhibition of neurogenic contractions with pKB values of 7.79 and 7.49, respectively [1]. These assays provide a robust platform for studying sst2 receptor function in a more physiologically relevant environment, including nerve-muscle interactions and endogenous neurotransmitter release.

In Vivo Target Engagement and Phenotypic Rescue Studies in Rodent Models

The established in vivo efficacy of CYN 154806 at 0.1 mg/kg (i.p.) in reversing the gastric acid secretion deficit in M4 KO mice provides a validated starting point for dose-ranging studies. This compound is suitable for acute in vivo pharmacological challenge experiments to probe sst2 receptor contributions to central nervous system function, endocrine regulation, or gastrointestinal physiology.

Calibration of sst2 Radioligand Binding Assays and Autoradiography

Given its well-defined affinity (Ki ≈ 0.2-2.6 nM) and selectivity, CYN 154806 serves as an ideal unlabeled competitor for defining non-specific binding in [125I]-labeled somatostatin radioligand assays [1]. This application is critical for accurate quantification of sst2 receptor density in tissue homogenates or sections.

Application
Selection Property
Validation Focus
sst2 signaling studies (recombinant cells)
sst2-selective antagonist profile
Pathway-specific response blockade (cAMP, ERK)
Ex vivo native tissue functional assays
Reported tissue-level functional antagonism
Neurogenic contraction endpoint review
In vivo target engagement (rodent models)
Reported model-response context
sst2-dependent phenotype reversal review
Radioligand binding assay calibration
Defined sst2 affinity and selectivity
Non-specific binding definition for receptor density assays
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